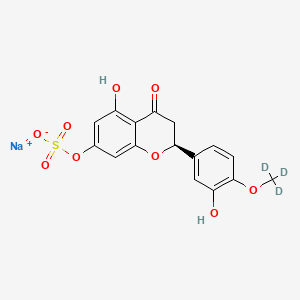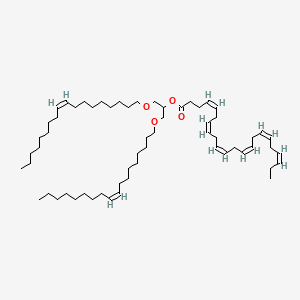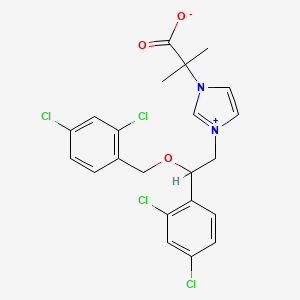
Miconazole N-(2-Methyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole N-(2-Methyl)propanoate involves the esterification of Miconazole with 2-methylpropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Miconazole N-(2-Methyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Sulfuric acid for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Miconazole N-(2-Methyl)propanoate is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies involving the biological activity of Miconazole and its derivatives.
Medicine: For the development and testing of antifungal medications.
Industry: Used in the pharmaceutical industry for the synthesis and testing of new drug formulations
Mechanism of Action
The mechanism of action of Miconazole N-(2-Methyl)propanoate is similar to that of Miconazole. It inhibits the fungal enzyme 14α-sterol demethylase, leading to a reduction in ergosterol production. This disruption in ergosterol synthesis impairs the fungal cell membrane’s integrity, resulting in cell death . Additionally, this compound may interact with other molecular targets, contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Miconazole Nitrate: Another derivative of Miconazole, used as an antifungal agent.
Econazole: A similar azole antifungal with a slightly different structure.
Clotrimazole: Another imidazole antifungal with similar mechanisms of action.
Uniqueness
Miconazole N-(2-Methyl)propanoate is unique due to its specific esterification with 2-methylpropanoic acid, which may confer distinct pharmacokinetic properties compared to other Miconazole derivatives .
Properties
Molecular Formula |
C22H20Cl4N2O3 |
|---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C22H20Cl4N2O3/c1-22(2,21(29)30)28-8-7-27(13-28)11-20(17-6-5-16(24)10-19(17)26)31-12-14-3-4-15(23)9-18(14)25/h3-10,13,20H,11-12H2,1-2H3 |
InChI Key |
XPEIFDJIVDKSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)[O-])N1C=C[N+](=C1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


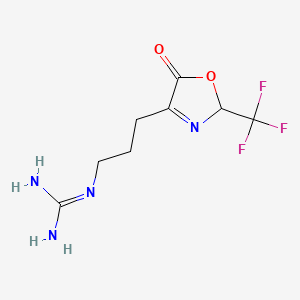
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

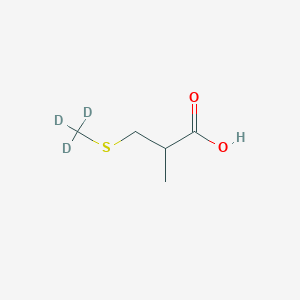
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
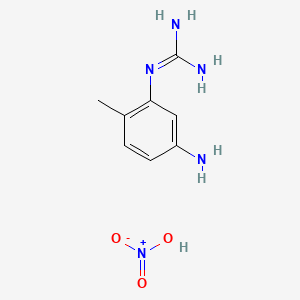
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
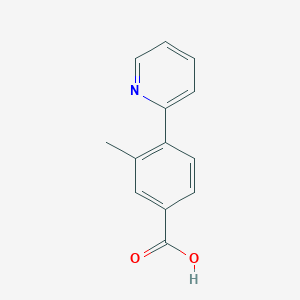
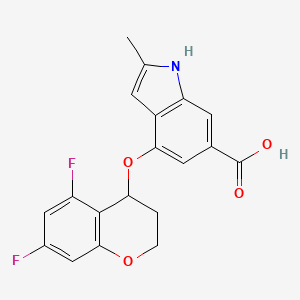
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
